METHYL 4-[3-({[(4-ETHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-2,5-DIOXOPYRROLIDIN-1-YL]BENZOATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
METHYL 4-[3-({[(4-ETHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-2,5-DIOXOPYRROLIDIN-1-YL]BENZOATE is a complex organic compound with the molecular formula C37H32N8O6S2 and a molecular weight of 748.846 g/mol . This compound is notable for its intricate structure, which includes a benzoate ester, an ethoxyanilino group, and a dioxopyrrolidinyl moiety.
Preparation Methods
The synthesis of METHYL 4-[3-({[(4-ETHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-2,5-DIOXOPYRROLIDIN-1-YL]BENZOATE involves multiple steps, typically starting with the preparation of the benzoate ester and the ethoxyanilino intermediate. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity . Industrial production methods may involve large-scale reactors and continuous flow processes to optimize yield and efficiency.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can occur at the ethoxyanilino group, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
METHYL 4-[3-({[(4-ETHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-2,5-DIOXOPYRROLIDIN-1-YL]BENZOATE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of METHYL 4-[3-({[(4-ETHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-2,5-DIOXOPYRROLIDIN-1-YL]BENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation .
Comparison with Similar Compounds
Similar compounds to METHYL 4-[3-({[(4-ETHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-2,5-DIOXOPYRROLIDIN-1-YL]BENZOATE include:
- Methyl 4-(5-{[2-(2-chloroanilino)-2-oxoethyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)benzoate
- Methyl 4-(4-allyl-5-((2-anilino-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)benzoate
- 2-{[5-{[5-(2-anilino-2-oxoethyl)sulfanyl]-4-(2,4-dimethylphenyl)-4H-1,2,4-triazol-3-yl]methyl}-4-(2,4-dimethylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide
These compounds share structural similarities but differ in their specific functional groups and substituents, which can lead to variations in their chemical reactivity and biological activity.
Properties
IUPAC Name |
methyl 4-[3-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl-2,5-dioxopyrrolidin-1-yl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O6S/c1-3-30-17-10-6-15(7-11-17)23-19(25)13-31-18-12-20(26)24(21(18)27)16-8-4-14(5-9-16)22(28)29-2/h4-11,18H,3,12-13H2,1-2H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJSWXUXIBNWNMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2CC(=O)N(C2=O)C3=CC=C(C=C3)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.